Cas no 19813-75-3 (1,1'-Biphenyl, 2-(methylthio)-)
1,1'-Biphenyl, 2-(methylthio)- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl, 2-(methylthio)-
- 1,1'-biphenyl]-2-yl(methyl)sulfane
- E89438
- 2-Phenylthioanisole
- 19813-75-3
- SCHEMBL7411224
- MFCD00231083
- [1,1'-biphenyl]-2-yl(methyl)sulfane
- 1-methylsulfanyl-2-phenylbenzene
-
- MDL: MFCD00231083
- Inchi: 1S/C13H12S/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3
- InChI Key: ULQHZYNDLXOCDR-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)=CC=CC=C1SC
Computed Properties
- Exact Mass: 200.06597156Da
- Monoisotopic Mass: 200.06597156Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 25.3Ų
1,1'-Biphenyl, 2-(methylthio)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB560646-1 g |
[1,1'-Biphenyl]-2-yl(methyl)sulfane; . |
19813-75-3 | 1g |
€147.00 | 2023-06-14 | ||
| abcr | AB560646-5 g |
[1,1'-Biphenyl]-2-yl(methyl)sulfane; . |
19813-75-3 | 5g |
€401.40 | 2023-06-14 | ||
| abcr | AB560646-10 g |
[1,1'-Biphenyl]-2-yl(methyl)sulfane; . |
19813-75-3 | 10g |
€647.80 | 2023-06-14 | ||
| abcr | AB560646-1g |
[1,1'-Biphenyl]-2-yl(methyl)sulfane, 95%; . |
19813-75-3 | 95% | 1g |
€157.30 | 2025-02-20 | |
| abcr | AB560646-5g |
[1,1'-Biphenyl]-2-yl(methyl)sulfane, 95%; . |
19813-75-3 | 95% | 5g |
€429.60 | 2025-02-20 | |
| abcr | AB560646-10g |
[1,1'-Biphenyl]-2-yl(methyl)sulfane, 95%; . |
19813-75-3 | 95% | 10g |
€691.80 | 2025-02-20 | |
| abcr | AB560646-25g |
[1,1'-Biphenyl]-2-yl(methyl)sulfane, 95%; . |
19813-75-3 | 95% | 25g |
€1307.20 | 2025-02-20 | |
| Aaron | AR021QD9-5g |
[1,1'-biphenyl]-2-yl(methyl)sulfane |
19813-75-3 | 95% | 5g |
$377.00 | 2025-02-12 | |
| Aaron | AR021QD9-10g |
[1,1'-biphenyl]-2-yl(methyl)sulfane |
19813-75-3 | 95% | 10g |
$641.00 | 2025-02-12 |
1,1'-Biphenyl, 2-(methylthio)- Suppliers
1,1'-Biphenyl, 2-(methylthio)- Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 1,1'-Biphenyl, 2-(methylthio)-
1,1'-Biphenyl, 2-(methylthio)- (CAS No. 19813-75-3): Properties, Applications, and Market Insights
1,1'-Biphenyl, 2-(methylthio)- (CAS No. 19813-75-3) is a specialized organic compound with a unique molecular structure that combines a biphenyl core with a methylthio functional group. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals frequently search for terms like "1,1'-Biphenyl derivatives", "methylthio-substituted biphenyl applications", and "CAS 19813-75-3 supplier", reflecting its growing importance in synthetic chemistry.
The molecular formula of 1,1'-Biphenyl, 2-(methylthio)- is C13H12S, with a molecular weight of 200.30 g/mol. Its structure features a biphenyl backbone substituted with a methylthio group at the 2-position, which contributes to its distinct chemical reactivity. This compound typically appears as a white to pale yellow crystalline solid with moderate solubility in organic solvents like ethanol, acetone, and dichloromethane. The presence of the methylthio moiety enhances its potential as an intermediate in various synthetic pathways, particularly in the development of bioactive molecules.
In the pharmaceutical industry, 1,1'-Biphenyl, 2-(methylthio)- serves as a valuable building block for drug discovery. Recent studies have explored its derivatives as potential candidates for anti-inflammatory agents and enzyme inhibitors. The compound's ability to modify electronic properties makes it particularly interesting for designing small molecule therapeutics, a hot topic in precision medicine. Researchers investigating "biphenyl-based drug design" or "sulfur-containing pharmaceutical intermediates" often encounter this compound in their literature reviews.
The agrochemical sector has shown increasing interest in 1,1'-Biphenyl, 2-(methylthio)- derivatives for developing novel crop protection agents. Its structural features allow for the creation of compounds with improved pesticidal activity while addressing growing concerns about environmental persistence. This aligns with current industry trends toward "green chemistry in agriculture" and "sustainable pest control solutions", making it a relevant subject for researchers and formulators.
Material scientists have explored applications of 1,1'-Biphenyl, 2-(methylthio)- in organic electronics and functional materials. The compound's conjugated system and sulfur atom contribute to interesting electronic properties, potentially useful in organic semiconductors or photovoltaic materials. With the global push toward renewable energy technologies, searches for "organic electronic materials" and "sulfur-containing conjugated molecules" have increased significantly, highlighting the compound's potential in this field.
From a synthetic chemistry perspective, 1,1'-Biphenyl, 2-(methylthio)- offers multiple modification sites for structure-activity relationship studies. The methylthio group can undergo various transformations, including oxidation to sulfoxides or sulfones, or displacement reactions to introduce other functional groups. These characteristics make it a versatile intermediate for preparing diverse biphenyl derivatives, answering the frequent search query "modification of methylthio-substituted biphenyls" among synthetic chemists.
The global market for 1,1'-Biphenyl, 2-(methylthio)- has shown steady growth, driven by demand from pharmaceutical and agrochemical manufacturers. Suppliers typically offer the compound with purity levels ranging from 95% to 99%, catering to different application requirements. Current market trends indicate increasing interest in "high-purity biphenyl derivatives" and "custom synthesis of specialty chemicals", positioning this compound as a valuable commercial product in the fine chemicals sector.
Analytical characterization of 1,1'-Biphenyl, 2-(methylthio)- typically involves techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure quality control and verify structural integrity, addressing common quality-related search terms like "CAS 19813-75-3 analysis methods" and "purity determination of biphenyl derivatives". The compound's stability profile suggests proper storage under inert atmosphere at low temperatures to maintain its chemical integrity over extended periods.
Environmental and safety considerations for 1,1'-Biphenyl, 2-(methylthio)- follow standard laboratory chemical handling protocols. While not classified as highly hazardous, appropriate personal protective equipment is recommended during handling. This information responds to frequently searched questions about "safety data for methylthio-substituted biphenyls" and "handling precautions for CAS 19813-75-3" among laboratory personnel and industrial users.
Future research directions for 1,1'-Biphenyl, 2-(methylthio)- may explore its potential in catalysis and coordination chemistry, given the sulfur atom's ability to coordinate with metals. Additionally, its application in supramolecular chemistry and molecular recognition systems represents an emerging area of interest. These prospects align with growing scientific inquiries about "functional biphenyl scaffolds" and "sulfur-containing molecular building blocks" in advanced materials research.
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